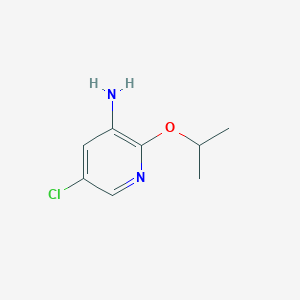

5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-propan-2-yloxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRGHLGGACRFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 2 Propan 2 Yloxy Pyridin 3 Amine

Retrosynthetic Analysis and Key Disconnections for 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

A retrosynthetic analysis of this compound reveals two primary disconnections that form the basis of most synthetic strategies. The first is the disconnection of the C-N bond of the amine group, and the second is the disconnection of the C-O bond of the ether linkage.

The most logical retrosynthetic approach involves the late-stage formation of the amine at the C-3 position. This is typically achieved through the reduction of a corresponding nitro group. This strategy is advantageous as the nitro group is a strong electron-withdrawing group, which can activate the pyridine (B92270) ring for other transformations. Therefore, the primary disconnection is the reduction of the amine, leading back to the precursor 5-chloro-2-(propan-2-yloxy)-3-nitropyridine .

The second key disconnection is the ether bond at the C-2 position. This bond is typically formed through a nucleophilic aromatic substitution (SNAr) reaction. The precursor for this reaction would be a pyridine ring with a suitable leaving group at the C-2 position, most commonly a halogen. Given the substitution pattern, a plausible precursor is 2,5-dichloro-3-nitropyridine . The isopropoxy group can be introduced by reacting this precursor with sodium isopropoxide.

This leads to a plausible two-step forward synthesis starting from 2,5-dichloro-3-nitropyridine.

Retrosynthetic Pathway:

Direct Synthesis Routes to this compound

The direct synthesis of this compound generally follows the forward pathway identified in the retrosynthetic analysis. This involves the sequential introduction of the isopropoxy group followed by the reduction of the nitro group.

Mechanistic Pathways of Nucleophilic Aromatic Substitution on Pyridine Precursors

The introduction of the propan-2-yloxy group at the C-2 position of a suitable pyridine precursor proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups such as a nitro group. youtube.com

The mechanism for the reaction of a nucleophile with a 2-chloropyridine (B119429) involves the attack of the nucleophile on the carbon atom bearing the leaving group. youtube.com This initial attack is typically the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by resonance, with the negative charge being delocalized over the pyridine ring and the electron-withdrawing substituents. For an attack at the C-2 or C-4 position, one of the resonance structures places the negative charge on the electronegative nitrogen atom, which provides significant stabilization. youtube.com

In the final step, the aromaticity of the pyridine ring is restored by the elimination of the leaving group, in this case, the chloride ion. The presence of the nitro group ortho or para to the leaving group is crucial for the activation of the ring towards SNAr, as it helps to stabilize the negative charge of the Meisenheimer intermediate.

Catalytic Reduction Strategies for Nitro-Pyridines to Yield Pyridin-3-amines

The reduction of the nitro group on the pyridine ring is a critical step in the synthesis of the target amine. This transformation can be achieved through various catalytic methods, which can be broadly classified into heterogeneous and homogeneous catalysis.

Heterogeneous catalysis is a widely used method for the reduction of nitroaromatics due to the ease of catalyst separation and handling. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. chemicalbook.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as methanol (B129727) or ethanol. chemicalbook.com

The general procedure involves dissolving the nitro-pyridine substrate in the solvent, adding the Pd/C catalyst, and then subjecting the mixture to hydrogen gas, often at elevated pressure. The reaction proceeds until the consumption of hydrogen ceases.

Table 1: Representative Conditions for Heterogeneous Catalytic Reduction of Nitro-Pyridines

| Catalyst | Substrate | Solvent | Hydrogen Pressure | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 10% Pd/C | 2-Chloropyridine derivative | Methanol | 1 atm | Room Temperature | 2 hours | High | chemicalbook.com |

| Raney Nickel | 5-chloro-2-fluoro-3-nitropyridine | Ethanol | Normal Pressure | 20-25 °C | 20 hours | 76% |

Homogeneous catalysis offers an alternative to heterogeneous systems, sometimes providing higher selectivity and milder reaction conditions. Various transition metal complexes have been developed for the reduction of nitroaromatics.

For instance, rhodium complexes, such as cis-[Rh(CO)2(amine)2]PF6, have been shown to be active catalysts for the reduction of nitrobenzene (B124822) to aniline (B41778) under water-gas shift reaction conditions. researchgate.net While not a direct example for the target molecule, this demonstrates the potential of homogeneous rhodium catalysts.

More relevantly, manganese-based catalysts have been developed for the chemoselective hydrogenation of nitroarenes. These air- and moisture-stable catalysts can operate under relatively mild conditions and tolerate a broad range of functional groups, affording the corresponding anilines in high yields. nih.gov The reaction mechanism is believed to proceed through a direct pathway involving nitrosoarene and hydroxylamine (B1172632) intermediates. nih.gov

Table 2: Examples of Homogeneous Catalysts for Nitroarene Reduction

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| cis-[Rh(CO)2(amine)2]PF6 | Nitrobenzene | Water-gas shift conditions, amine as additive | researchgate.net |

| Air-stable Manganese catalyst | Nitroarenes | Mild conditions, broad functional group tolerance | nih.gov |

Etherification Reactions for the Introduction of the Propan-2-yloxy Moiety

The introduction of the propan-2-yloxy group is achieved through an etherification reaction, which is a specific type of nucleophilic aromatic substitution. In this reaction, an alkoxide, in this case, isopropoxide, acts as the nucleophile.

The reaction is typically carried out by treating the chlorinated pyridine precursor with sodium or potassium isopropoxide in a suitable solvent. The isopropoxide can be generated in situ by reacting isopropanol (B130326) with a strong base like sodium hydride, or a pre-formed solution of sodium isopropoxide can be used. The reaction often requires heating to proceed at a reasonable rate. youtube.com The choice of solvent is important, with polar aprotic solvents often being favored as they can solvate the cation of the alkoxide without solvating the nucleophilic anion, thus enhancing its reactivity.

Table 3: General Conditions for Etherification of Chloropyridines

| Reactants | Base/Nucleophile | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| 2-Chloropyridine derivative, Isopropanol | Sodium Hydride | DMF, THF | Elevated | Formation of 2-isopropoxypyridine (B97995) derivative |

| 2,5-Dichloro-3-nitropyridine, Sodium Isopropoxide | Sodium Isopropoxide | Isopropanol, DMF | Elevated | Formation of 5-chloro-2-isopropoxy-3-nitropyridine |

Alcoholysis of Halogenated Pyridines

The direct introduction of the isopropoxy group onto a pre-functionalized pyridine ring via alcoholysis of a suitable halogenated precursor represents a primary synthetic route. This method typically involves a nucleophilic aromatic substitution (SNA) reaction where an alkoxide displaces a halide at an activated position on the pyridine ring. For the synthesis of this compound, a potential starting material is a 2,5-dihalopyridin-3-amine derivative. The greater reactivity of a halogen at the 2-position of the pyridine ring towards nucleophilic attack facilitates the selective introduction of the isopropoxy group.

The reaction is generally carried out by treating the dihalogenated pyridine with sodium or potassium isopropoxide in an appropriate solvent. The choice of solvent and reaction temperature is crucial for achieving high yields and minimizing side reactions.

| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,5-Dichloropyridin-3-amine | Sodium isopropoxide | Isopropanol/Toluene (B28343) | 80-120 | Not specified | General Method |

| 2-Bromo-5-chloropyridin-3-amine | Potassium isopropoxide | DMF | 100 | Not specified | General Method |

This table represents generalized conditions for nucleophilic aromatic substitution on dihalopyridines and is not specific to the synthesis of this compound due to a lack of specific literature data.

Alkylation of Hydroxypyridines

An alternative approach involves the O-alkylation of a corresponding hydroxypyridine derivative. In this case, 5-chloro-3-aminopyridin-2-ol would be the key intermediate. The hydroxyl group of the pyridin-2-ol tautomer can be deprotonated with a suitable base to form a pyridinolate anion, which then acts as a nucleophile to attack an isopropyl halide or a similar alkylating agent. This method is a variation of the Williamson ether synthesis.

The efficiency of this reaction is dependent on the choice of the base, the alkylating agent, and the reaction conditions. Stronger bases and more reactive alkylating agents can lead to higher yields but may also increase the potential for N-alkylation as a side reaction.

| Reactant | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Chloro-3-amino-2-hydroxypyridine | 2-Bromopropane | Sodium Hydride | DMF | 25-60 | Not specified | General Method |

| 5-Chloro-3-amino-2-hydroxypyridine | Isopropyl tosylate | Potassium Carbonate | Acetonitrile | Reflux | Not specified | General Method |

This table illustrates general conditions for the O-alkylation of hydroxypyridines. Specific data for the synthesis of this compound is not available in the reviewed literature.

Sequential Multi-Step Synthesis of this compound from Simpler Precursors

A more versatile approach to this compound involves a multi-step synthesis starting from readily available pyridine precursors. This strategy allows for the controlled and sequential introduction of the required substituents (chloro, isopropoxy, and amino groups) onto the pyridine ring.

A plausible synthetic sequence could commence with a commercially available substituted pyridine, such as 2-aminopyridine (B139424) google.com or 2-hydroxypyridine (B17775). The synthesis of a key intermediate, 2,3,5-trichloropyridine, has been reported and can serve as a versatile starting point for introducing the desired functionalities. acs.org

Strategies for Regioselective Halogenation of Pyridine Rings

The introduction of a chlorine atom at the 5-position of the pyridine ring is a critical step in the synthesis. The regioselectivity of halogenation is highly dependent on the directing effects of the substituents already present on the ring and the choice of the chlorinating agent.

For instance, starting with 2-aminopyridine, direct chlorination can be achieved using various reagents. However, controlling the regioselectivity to obtain the desired 5-chloro isomer can be challenging, often leading to a mixture of products. google.com A method for the preparation of 2-amino-5-chloropyridine (B124133) from 2-aminopyridine using hydrochloric acid and sodium hypochlorite (B82951) has been described in a patent. google.com

Another strategy involves the halogenation of a pyridine N-oxide derivative. The N-oxide group activates the pyridine ring towards electrophilic substitution, often directing the incoming electrophile to the 4-position, but can also facilitate substitution at the 2- and 6-positions under different conditions.

Introduction and Transformation of Amino Groups at the Pyridine 3-Position

The introduction of the amino group at the 3-position can be accomplished through several methods. One common approach is the nitration of the pyridine ring, followed by the reduction of the nitro group to an amine. For example, a patent describes the synthesis of 2-hydroxy-3-nitro-5-chloropyridine from 2-hydroxy-5-chloropyridine, which can then be reduced to 2-hydroxy-3-amino-5-chloropyridine. google.com

Alternatively, if a precursor with a halogen at the 3-position is available, the amino group can be introduced via a nucleophilic substitution reaction, such as a Buchwald-Hartwig amination or by reaction with ammonia (B1221849) or an ammonia equivalent under pressure.

Stereochemical Control in Alkoxy Introduction (if applicable to related chiral variants)

The introduction of the isopropoxy group in this compound does not involve the creation of a chiral center, as isopropanol is an achiral molecule. Therefore, stereochemical control is not a factor in this specific synthesis. However, if a chiral alkoxy group were to be introduced, stereochemical considerations would become critical. In such cases, the use of enantiomerically pure alcohols in the alcoholysis step or chiral alkylating agents in the alkylation of a hydroxypyridine would be necessary to control the stereochemistry of the final product.

Optimization of Reaction Conditions and Process Efficiency for this compound Synthesis

The optimization of reaction conditions is paramount for developing a cost-effective and scalable synthesis of this compound. Key parameters that are typically optimized include temperature, reaction time, catalyst loading, and the choice of base and solvent.

For reactions involving nucleophilic aromatic substitution, such as the alcoholysis of a dihalopyridine, optimization would focus on maximizing the yield of the desired 2-isopropoxy isomer while minimizing the formation of byproducts. This can be achieved by carefully controlling the temperature and the stoichiometry of the reagents.

The following table provides a hypothetical example of how reaction conditions could be optimized for a key step, such as the amination of a 3-halo-5-chloro-2-isopropoxypyridine precursor.

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Catalyst | Pd(OAc)2/XPhos | Pd2(dba)3/BINAP | Pd(OAc)2/SPhos | XPhos ligand shows higher conversion |

| Base | NaOtBu | K3PO4 | Cs2CO3 | Cs2CO3 provides better yield and functional group tolerance |

| Solvent | Toluene | Dioxane | THF | Dioxane leads to better solubility and higher yield |

| Temperature | 80°C | 100°C | 120°C | 100°C gives optimal balance of reaction rate and stability |

This table is illustrative and based on general principles of reaction optimization for similar transformations, as specific data for the synthesis of this compound is not publicly available.

Solvent Effects and Reaction Medium Selection

The selection of an appropriate solvent is crucial as it can significantly influence reaction rates, catalyst stability, and product yields. Research into Buchwald-Hartwig amination reactions has explored a range of solvents, from conventional organic solvents to more sustainable, "green" alternatives.

The reaction's polarity, protic or aprotic nature, and boiling point are all determining factors in its effectiveness. Aprotic solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) are commonly employed. However, recent studies have demonstrated the efficacy of bio-based solvents, such as eucalyptol (B1671775), which can serve as a sustainable alternative to common industrial solvents. researchgate.net In some cases, reactions performed in eucalyptol have resulted in moderate to excellent yields, occasionally surpassing those achieved in conventional dipolar aprotic solvents. researchgate.net Furthermore, advancements have been made in developing aqueous and even solvent-free reaction conditions. researchgate.net The use of aqueous media, often without co-solvents or surfactants, presents a significant step towards greener chemistry. researchgate.net

Table 1: Influence of Solvent on Reaction Yield

| Solvent | Typical Yield (%) | Key Characteristics |

|---|---|---|

| Toluene | Good to Excellent | Aprotic, common standard for comparison. |

| Dioxane | Good to Excellent | Aprotic, polar ether. |

| Eucalyptol (Bio-solvent) | Moderate to Excellent | Sustainable alternative, can lead to improved yields. researchgate.net |

| Water (Aqueous Micellar) | Good to Excellent | 'Green' solvent, reactions can proceed at mild temperatures (30-50 °C). researchgate.net |

| Solvent-Free | Good to Excellent | Highly efficient, environmentally friendly protocol. researchgate.net |

Temperature and Pressure Influence on Yield and Selectivity

Temperature is a critical parameter that directly affects reaction kinetics. For the synthesis of substituted pyridinamines via Buchwald-Hartwig amination, temperatures are often elevated to ensure a reasonable reaction rate. Published studies show that typical temperature ranges are between 70-115°C. researchgate.net In one specific optimization, 110°C was identified as the ideal temperature for a related reaction. researchgate.net

Table 2: General Temperature Influence on Product Yield

| Temperature Range | Effect on Yield | Considerations |

|---|---|---|

| Room Temperature to 50°C | Can be optimal for sensitive substrates. | Minimizes decomposition of starting materials and products; may require a highly active catalyst. nih.gov |

| 70°C - 90°C | Moderate to good yields. | A common range for balancing reaction speed and stability. |

| 100°C - 115°C | Often provides excellent yields. | May be required for less reactive substrates but increases risk of decomposition. researchgate.net |

Catalyst Loading and Ligand Design for Enhanced Performance

The catalytic system, comprising a palladium precursor and a supporting ligand, is the cornerstone of the Buchwald-Hartwig amination. The design of the ligand and the optimization of catalyst loading are essential for achieving high performance.

Palladium Precursors: Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and [Pd(cinnamyl)Cl]₂. researchgate.net

Ligand Design: The ligand stabilizes the palladium center and facilitates the catalytic cycle. A variety of phosphine-based ligands have been developed for this purpose. For the amination of (hetero)aryl chlorides, ligands such as Mor-DalPhos and RuPhos have proven effective. researchgate.net The choice of ligand is critical, especially when dealing with sensitive substrates. For example, GPhos-supported palladium catalysts have been shown to resist deactivation induced by heteroarenes, enabling efficient coupling even with sterically demanding amines. nih.gov The synergistic combination of a carefully selected ligand and a moderately strong base, such as sodium trimethylsilanolate (NaOTMS), can be key to preventing substrate decomposition while facilitating the desired C-N bond formation. nih.gov

Catalyst Loading: The amount of catalyst used (loading) is typically kept low to minimize costs and reduce palladium contamination in the final product. Catalyst loadings are often in the range of 0.75 to 1 mol %. nih.gov

Table 3: Examples of Catalyst Systems for Heteroaryl Amination

| Palladium Precursor | Ligand | Typical Loading (mol %) | Key Application |

|---|---|---|---|

| [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | ~1 | Amination of (hetero)aryl chlorides under aqueous or solvent-free conditions. researchgate.net |

| Pd(OAc)₂ | RuPhos | ~1-2 | Solvent-free amination of (hetero)aryl halides. researchgate.net |

| Pd Precatalyst (P1) | GPhos | 0.75 | Amination of base-sensitive five-membered heteroaryl halides. nih.gov |

Purification Techniques for Isolation of High-Purity this compound

After the synthesis is complete, the crude product mixture contains the desired compound along with unreacted starting materials, catalyst residues, and by-products. Isolating high-purity this compound requires effective purification techniques.

Flash Column Chromatography: This is a widely used method for purifying reaction products. The crude material is loaded onto a silica (B1680970) gel column, and a solvent system (mobile phase) is passed through to separate the components based on their polarity. For pyridinamine derivatives, a common mobile phase is a gradient of ethyl acetate (EtOAc) and methanol (MeOH). mdpi.com The fractions containing the pure product are collected and the solvent is evaporated.

Trituration/Recrystallization: Further purification can be achieved by trituration, which involves washing the solid product with a solvent in which it is poorly soluble, such as pentane (B18724) or diethyl ether. mdpi.comamazonaws.com This process helps remove more soluble impurities. Recrystallization from a suitable solvent system can also be employed to obtain a highly crystalline, pure product.

Extraction and Washing: A standard workup procedure involves diluting the reaction mixture with a solvent like ethyl acetate and washing it with water and brine to remove inorganic salts and water-soluble impurities. orgsyn.org Sometimes, an acidic or basic wash is used to remove unreacted starting materials or by-products.

Distillation: For volatile compounds, Kugelrohr distillation can be an effective method for purification at reduced pressure, which allows for distillation at lower temperatures, preventing thermal decomposition. orgsyn.org

Table 4: Common Purification Techniques and Parameters

| Technique | Typical Parameters | Purpose |

|---|---|---|

| Flash Chromatography | Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate or Ethyl Acetate/Methanol gradient. mdpi.com | Primary purification to separate the target compound from most impurities. |

| Trituration | Solvent: Pentane or Diethyl Ether. mdpi.comamazonaws.com | Removes residual, highly soluble impurities from the solid product. |

| Aqueous Workup | Washes: Water, Brine, dilute acid/base. orgsyn.org | Removes inorganic salts and water-soluble components before other purification steps. |

| Kugelrohr Distillation | Conditions: High vacuum (e.g., 0.15-0.25 mm Hg). orgsyn.org | Purifies volatile products that are stable at reduced pressure. |

Investigative Chemical Reactivity and Transformative Chemistry of 5 Chloro 2 Propan 2 Yloxy Pyridin 3 Amine

Reactivity Profiling of the Pyridine (B92270) Ring System in 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to both electrophilic and nucleophilic attacks.

Electrophilic aromatic substitution (SEAr) on the pyridine nucleus is generally challenging. The electronegativity of the ring nitrogen atom significantly reduces the ring's nucleophilicity, making it much less reactive than benzene. wikipedia.org Furthermore, under the strongly acidic conditions often required for reactions like nitration and sulfonation, the pyridine nitrogen is readily protonated. This creates a pyridinium (B92312) ion, which further deactivates the ring towards attack by electrophiles. wikipedia.org

In the case of this compound, the outcome of an electrophilic substitution is governed by the combined directing effects of the three substituents.

Amino Group (-NH₂ at C3): This is a strongly activating group that directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

Isopropoxy Group (-OCH(CH₃)₂ at C2): This is also a strongly activating, ortho- (C3) and para- (C1-N) directing group.

Chloro Group (-Cl at C5): This is a deactivating group, yet it directs incoming electrophiles to the ortho (C4, C6) and para positions.

The positions most susceptible to electrophilic attack are C4 and C6, as they are activated by both the powerful amino group and the chloro group's directing effect. However, the inherent unreactivity of the pyridine ring means that forcing conditions would likely be required. wikipedia.orglibretexts.org Such conditions could lead to side reactions, including oxidation or degradation. To achieve substitution, an indirect route, such as conversion to the corresponding pyridine N-oxide to increase ring reactivity, might be necessary. wikipedia.org

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C3 | Strongly Activating | Ortho (C2, C4), Para (C6) |

| -O-iPr | C2 | Strongly Activating | Ortho (C3), Para (N/A) |

| -Cl | C5 | Deactivating | Ortho (C4, C6), Para (N/A) |

| Pyridine-N | N1 | Strongly Deactivating | Meta (C3, C5) |

Due to the electron-deficient nature of the pyridine ring, nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for substituted pyridines, especially those bearing good leaving groups like halogens. researchgate.netnih.gov

The chlorine atom at the C5 position of this compound is a viable site for nucleophilic displacement. The pyridine ring's nitrogen atom helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, facilitating the substitution. nih.gov Studies on similarly halogenated pyridines and pyrimidines show that halogens can be displaced by a variety of nucleophiles. researchgate.netnih.govzenodo.org

This transformation allows for the introduction of diverse functionalities onto the pyridine core. The reaction typically proceeds by treating the substrate with a suitable nucleophile, often in a polar solvent and sometimes at elevated temperatures or in the presence of a base to scavenge the generated HCl.

Table 2: Potential Nucleophilic Substitution Reactions at the C5-Position

| Nucleophile | Reagent Example | Product Class |

| Amine | R-NH₂ (e.g., Benzylamine) | 5-Amino-2-(propan-2-yloxy)pyridin-3-amine derivative |

| Thiol | R-SH (e.g., Thiophenol) | 5-Thioether-2-(propan-2-yloxy)pyridin-3-amine derivative |

| Alkoxide | R-O⁻ (e.g., Sodium methoxide) | 5-Alkoxy-2-(propan-2-yloxy)pyridin-3-amine derivative |

The isopropoxy group at the C2 position is an ether linkage. Cleavage of such aryl ethers is possible but generally requires harsh conditions. Strong protic acids like HBr or HI, or potent Lewis acids such as boron tribromide (BBr₃), are typically employed to break the C-O bond, which would yield the corresponding 2-hydroxypyridine (B17775) derivative.

Trans-etherification, the replacement of the isopropoxy group with another alkoxy group, is less common and would likely require forcing conditions with a different alcohol in the presence of a strong base or acid catalyst. In general, nucleophilic displacement of the C2-alkoxy group is less favorable than the displacement of the C5-chloro group, as halides are superior leaving groups compared to alkoxides.

Nucleophilic Substitution Reactions at the Chlorine and Alkoxy Positions

Reactions Involving the Primary Amine Functionality of this compound

The primary aromatic amine at the C3 position is a key site of reactivity, behaving as a potent nucleophile. mnstate.edu

The lone pair of electrons on the nitrogen atom of the 3-amino group readily attacks electrophilic carbonyl and sulfonyl groups. Primary amines react efficiently with acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form stable secondary amides. libretexts.org Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) yields the corresponding sulfonamides.

These reactions are typically conducted at room temperature in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534). The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. libretexts.org

Table 3: Representative Acylation and Sulfonylation Reactions

| Reagent Class | Specific Reagent | Product Type |

| Acylating Agents | ||

| Acid Chloride | Acetyl chloride (CH₃COCl) | N-(5-chloro-2-(propan-2-yloxy)pyridin-3-yl)acetamide |

| Acid Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | N-(5-chloro-2-(propan-2-yloxy)pyridin-3-yl)acetamide |

| Sulfonylating Agents | ||

| Sulfonyl Chloride | p-Toluenesulfonyl chloride (TsCl) | N-(5-chloro-2-(propan-2-yloxy)pyridin-3-yl)-4-methylbenzenesulfonamide |

| Sulfonyl Chloride | Methanesulfonyl chloride (MsCl) | N-(5-chloro-2-(propan-2-yloxy)pyridin-3-yl)methanesulfonamide |

Alkylation and Arylation to Form Secondary and Tertiary Amines

The primary amine at the C3 position of the pyridine ring is a key site for nucleophilic reactions, allowing for the straightforward synthesis of more complex secondary and tertiary amines through alkylation and arylation.

Alkylation: The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic. It can readily participate in bimolecular nucleophilic substitution (SN2) reactions with various alkylating agents, such as alkyl halides. researchgate.netevitachem.com This traditional method, known as Hoffmann's alkylation, leads to the formation of N-alkylated derivatives. researchgate.net The reaction typically proceeds by treating this compound with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. The degree of alkylation (mono- vs. di-alkylation) can be controlled by adjusting the stoichiometry of the reactants.

Arylation: The introduction of an aryl group onto the amine nitrogen (N-arylation) is most effectively achieved through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This powerful reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate. wikipedia.orgorganic-chemistry.org The process generally involves a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base. wikipedia.orgchemspider.com The reaction has broad substrate scope and functional group tolerance, making it a superior method compared to harsher, classical techniques for C-N bond formation. wikipedia.org In this context, this compound would serve as the amine component, reacting with a variety of aryl halides to yield N-aryl-5-chloro-2-(propan-2-yloxy)pyridin-3-amines.

| Component | Example Reagents/Conditions | Role in Reaction |

|---|---|---|

| Aryl Halide | Aryl bromide, Aryl iodide, Aryl triflate | Source of the aryl group |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Forms the active Pd(0) catalyst chemspider.com |

| Ligand | (±)-BINAP, XPhos, RuPhos chemspider.comnih.gov | Stabilizes the palladium center and facilitates the catalytic cycle wikipedia.org |

| Base | NaOt-Bu, Cs₂CO₃, LiHMDS chemspider.comnih.govlibretexts.org | Deprotonates the amine and facilitates reductive elimination |

| Solvent | Toluene (B28343), Dioxane, THF chemspider.comlibretexts.org | Inert medium for the reaction |

| Temperature | Room temperature to >100 °C (e.g., 80 °C) chemspider.com | Provides energy to overcome activation barriers |

Diazotization and Subsequent Transformations

The primary amino group at the C3 position can be converted into a diazonium salt, a highly versatile intermediate that can be subsequently displaced by a wide array of nucleophiles. This two-step process begins with diazotization, typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). nih.gov The resulting 5-chloro-2-(propan-2-yloxy)pyridin-3-diazonium salt is generally unstable and used immediately in the next step. nih.gov

Subsequent transformations of the diazonium salt are numerous, with the Sandmeyer reaction being a prominent example. wikipedia.orgnih.gov

Halogenation: In the presence of a copper(I) halide (CuCl, CuBr), the diazonium group is replaced by the corresponding halogen, yielding a 3,5-dihalopyridine derivative. This is a radical-nucleophilic aromatic substitution process. wikipedia.org

Cyanation: Using copper(I) cyanide (CuCN) as the reagent, the diazonium group can be replaced by a cyano group, providing access to pyridine-3-carbonitriles. wikipedia.orgnih.gov

Hydroxylation: Heating the aqueous solution of the diazonium salt, often in the presence of a copper catalyst like copper(I) oxide, results in the replacement of the diazonium group with a hydroxyl group, forming the corresponding pyridin-3-ol derivative. wikipedia.org

These transformations significantly enhance the synthetic utility of the parent compound by allowing the introduction of functional groups that are difficult to install directly.

| Transformation | Reagent | Product Functional Group | Reference |

|---|---|---|---|

| Chlorination | CuCl / HCl | -Cl | wikipedia.orgnih.gov |

| Bromination | CuBr / HBr | -Br | wikipedia.org |

| Cyanation | CuCN / KCN | -CN | wikipedia.orgnih.gov |

| Hydroxylation | Cu₂O / H₂O, heat | -OH | wikipedia.org |

| Iodination | KI | -I | nih.gov |

Condensation Reactions with Carbonyl Compounds for Imine Formation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. redalyc.org This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the characteristic C=N double bond. redalyc.orgnih.gov

The formation of the imine is a reversible equilibrium process. nih.gov To drive the reaction to completion, the water byproduct is typically removed from the reaction mixture, often by using a Dean-Stark apparatus for azeotropic distillation or by adding a dehydrating agent. nih.gov The reaction can also be catalyzed by acids, which protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. redalyc.org The reactivity of the carbonyl compound follows the general trend where aldehydes are more reactive than ketones due to lesser steric hindrance and greater electrophilicity. The resulting imines are themselves valuable synthetic intermediates. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Acid catalyst, removal of H₂O | Imine (Schiff Base) |

| Ketone (R-CO-R') | Imine (Schiff Base) |

Redox Chemistry of this compound

Oxidation Pathways (e.g., N-oxidation of the pyridine nitrogen)

The pyridine ring contains a nitrogen atom that is susceptible to oxidation. Specifically, the nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces new reactivity patterns to the molecule. For the analogous compound 3-(Pyridin-2-yloxy)propan-1-amine, oxidation is a known transformation, suggesting that this compound would react similarly to yield this compound N-oxide.

Reduction of the Pyridine Ring (if applicable)

The aromatic pyridine ring can be reduced to a non-aromatic piperidine (B6355638) ring under certain conditions. A common method for this transformation is catalytic hydrogenation. This typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). libretexts.org This reaction would convert this compound into 5-Chloro-2-(propan-2-yloxy)piperidin-3-amine, transforming the planar aromatic system into a saturated, three-dimensional cyclic amine.

Cross-Coupling Reactions Involving this compound as a Building Block

The chlorine atom at the C5 position of the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds, allowing the parent molecule to act as a versatile scaffold. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction pairs the chloro-substituted pyridine with an organoboron reagent, typically a boronic acid or boronic ester, to form a new C-C bond. mdpi.comlibretexts.org The reaction is catalyzed by a palladium complex and requires a base. nih.govmdpi.com By coupling this compound with various aryl or heteroaryl boronic acids, a wide range of 5-aryl-2-(propan-2-yloxy)pyridin-3-amine derivatives can be synthesized. nih.govresearchgate.net This method is valued for its mild conditions and high tolerance of functional groups. nih.gov

Heck-Mizoroki Reaction: This reaction forms a C-C bond by coupling the chloro-substituted pyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgscienceinfo.com The reaction typically results in the formation of a substituted alkene, where the aryl group from the pyridine is added across the double bond. nrochemistry.comorganic-chemistry.org This allows for the vinylation of the C5 position of the pyridine ring.

Buchwald-Hartwig Amination: While this reaction was mentioned for N-arylation of the amine group (Section 3.2.2), it can also be applied to the C5-chloro position. In this case, this compound acts as the aryl halide component, reacting with a primary or secondary amine to form a new C-N bond at the C5 position. wikipedia.orgnih.gov This would lead to the synthesis of 5-amino-substituted pyridine derivatives.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ (Boronic Acid) | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) nih.gov | C(sp²)-C(sp²) | 5-Arylpyridine derivative |

| Heck-Mizoroki | Alkene (e.g., Ethyl acrylate) | Pd(OAc)₂ / Base (e.g., Et₃N) nrochemistry.com | C(sp²)-C(sp²) | 5-Vinylpyridine derivative |

| Buchwald-Hartwig | R₂NH (Amine) | Pd₂(dba)₃ / Ligand (e.g., RuPhos) / Base (e.g., LiHMDS) nih.gov | C(sp²)-N | N⁵-substituted 2,5-diaminopyridine (B189467) derivative |

Suzuki-Miyaura Coupling (if C-Cl activation is feasible)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester. The feasibility of activating the C-Cl bond in this compound is a critical consideration for its utility in this transformation. Generally, aryl chlorides are less reactive than their bromide or iodide counterparts, often requiring more specialized and electron-rich phosphine ligands to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.

For chloropyridines, the electronic nature of the ring and the position of the chloro substituent significantly influence reactivity. In the case of this compound, the chlorine atom is at the 5-position. While not as activated as a chlorine at the 2- or 4-positions, successful Suzuki-Miyaura couplings of 5-chloropyridines have been reported in the literature, suggesting that C-Cl activation is indeed feasible under appropriate catalytic conditions. The presence of the electron-donating amino and isopropoxy groups may further modulate the electronic properties of the pyridine ring, potentially influencing the ease of the C-Cl bond cleavage.

Successful coupling would likely involve the use of a palladium(0) catalyst, generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a sterically hindered and electron-rich phosphine ligand. Examples of such ligands that have proven effective for the activation of aryl chlorides include biarylphosphines like SPhos, XPhos, and RuPhos. A suitable base, such as a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (B84403) (e.g., K₃PO₄), is essential to facilitate the transmetalation step of the catalytic cycle. The reaction is typically carried out in an inert solvent system, such as a mixture of toluene and water or dioxane and water, at elevated temperatures.

Below is a representative data table illustrating the potential outcomes of Suzuki-Miyaura coupling with this compound based on analogous reactions found in the literature.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane/H₂O | 110 | 88 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 79 |

| Note: The yields presented in this table are hypothetical and based on typical results for Suzuki-Miyaura couplings of similar 5-chloropyridine derivatives. They serve as illustrative examples of the expected reactivity. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active compounds, where arylamines are common structural motifs. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org

Similar to the Suzuki-Miyaura coupling, the activation of the C-Cl bond of this compound is the key challenge. However, significant advancements in ligand design have led to catalyst systems that are highly effective for the amination of aryl chlorides. The free amino group on the pyridine ring of the starting material could potentially compete in the coupling reaction. However, by selecting an appropriate amine coupling partner and optimizing reaction conditions, selective N-arylation at the C5 position can be achieved. It is also conceivable that the inherent nucleophilicity of the 3-amino group could be temporarily suppressed through in-situ protection or by its coordination to the palladium center.

Typical conditions for the Buchwald-Hartwig amination of a 5-chloropyridine derivative would involve a palladium precatalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of solvent is also crucial, with ethereal solvents like dioxane or THF, or aromatic hydrocarbons such as toluene being commonly employed.

The following data table provides hypothetical examples of Buchwald-Hartwig amination reactions with this compound, based on established protocols for similar substrates.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 92 |

| 2 | Aniline (B41778) | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Dioxane | 110 | 85 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 100 | 88 |

| Note: The yields presented in this table are hypothetical and based on typical results for Buchwald-Hartwig aminations of analogous 5-chloropyridine derivatives. They serve as illustrative examples of the expected reactivity. |

Other Metal-Catalyzed Coupling Reactions

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the reactivity of this compound can be extended to a variety of other metal-catalyzed cross-coupling transformations. These reactions further underscore the versatility of this compound as a building block in synthetic chemistry.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The resulting aryl alkynes are valuable intermediates for the synthesis of more complex molecules. The C-Cl bond of the title compound could be expected to undergo Sonogashira coupling under conditions similar to those used for other aryl chlorides, likely requiring a palladium/phosphine catalyst system in the presence of a copper(I) salt (e.g., CuI) and a suitable base, such as an amine (e.g., triethylamine or diisopropylamine).

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This transformation is a powerful tool for the construction of carbon-carbon double bonds. The 5-chloro substituent on the pyridine ring should be amenable to Heck coupling, allowing for the introduction of various vinyl groups.

Stille Coupling: In a Stille coupling, a palladium catalyst facilitates the reaction between an organohalide and an organostannane. While the toxicity of organotin reagents has led to a decline in its use compared to Suzuki-Miyaura coupling, it remains a valuable method for C-C bond formation, particularly when other methods fail.

C-O and C-S Coupling: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods also exist for the formation of carbon-oxygen and carbon-sulfur bonds. These reactions would allow for the displacement of the chlorine atom with various alcohol or thiol nucleophiles, leading to the synthesis of aryl ethers and thioethers, respectively.

The successful application of these coupling reactions would hinge on the careful selection of the catalyst, ligand, base, and solvent to ensure efficient activation of the C-Cl bond and to manage the potential reactivity of the other functional groups present on the molecule.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 5 Chloro 2 Propan 2 Yloxy Pyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Detailed ¹H NMR Spectral Analysis for Proton Environment and Coupling Networks

A detailed ¹H NMR spectrum of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine would provide critical information on the number of distinct proton environments, their chemical shifts (δ), signal integrations, and spin-spin coupling patterns.

Based on the structure, the following proton signals would be anticipated:

Aromatic Protons: Two distinct signals in the aromatic region, corresponding to the protons on the pyridine (B92270) ring. Their chemical shifts would be influenced by the electron-donating amino and isopropoxy groups, and the electron-withdrawing chloro group. The coupling between these two protons would appear as doublets.

Isopropoxy Group Protons:

A septet for the single methine proton (CH), coupled to the six equivalent methyl protons.

A doublet for the six equivalent methyl protons (CH₃), coupled to the single methine proton.

Amino Group Protons: A broad singlet for the two amine (NH₂) protons. The chemical shift of this signal can be variable and is often concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Predicted | Doublet | 1H | Aromatic H |

| Predicted | Doublet | 1H | Aromatic H |

| Predicted | Septet | 1H | OCH(CH₃)₂ |

| Predicted | Doublet | 6H | OCH(CH₃)₂ |

| Predicted | Broad Singlet | 2H | NH₂ |

Note: Actual chemical shifts and coupling constants require experimental data.

Comprehensive ¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, eight distinct signals would be expected in a proton-decoupled ¹³C NMR spectrum.

The anticipated chemical shifts for the carbon atoms are as follows:

Pyridine Ring Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbons attached to the nitrogen, chlorine, oxygen, and amino groups will have characteristic chemical shifts influenced by the electronic effects of these substituents.

Isopropoxy Group Carbons: Two signals, one for the methine carbon (CH) and one for the two equivalent methyl carbons (CH₃).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Predicted | C-Cl |

| Predicted | C-O |

| Predicted | C-NH₂ |

| Predicted | Aromatic CH |

| Predicted | Aromatic CH |

| Predicted | OC H(CH₃)₂ |

| Predicted | OCH(C H₃)₂ |

Note: Actual chemical shifts require experimental data.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Atom Characterization

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable insights into the electronic environment of the nitrogen atoms within the molecule. For this compound, two distinct ¹⁵N signals would be expected: one for the pyridine ring nitrogen and another for the exocyclic amino group nitrogen. The chemical shifts would reflect the different hybridization and chemical environments of these two nitrogen atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between the two aromatic protons and the coupling between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the pyridine ring by observing through-space interactions between the isopropoxy protons and adjacent aromatic protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Assignment of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would display a series of absorption bands corresponding to the vibrations of its specific functional groups.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| Predicted 3400-3200 | N-H stretching | Primary amine (NH₂) |

| Predicted 3100-3000 | C-H stretching | Aromatic C-H |

| Predicted 2980-2850 | C-H stretching | Aliphatic C-H (isopropoxy) |

| Predicted 1650-1550 | C=C and C=N stretching | Pyridine ring |

| Predicted 1640-1560 | N-H bending | Primary amine (NH₂) |

| Predicted 1300-1200 | C-O stretching | Aryl-alkyl ether |

| Predicted 800-600 | C-Cl stretching | Aryl chloride |

Note: Actual vibrational frequencies require experimental data.

The N-H stretching vibrations of the primary amine would likely appear as two bands in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed in their respective characteristic regions. The stretching vibrations of the C=C and C=N bonds within the pyridine ring, as well as the C-O and C-Cl stretching vibrations, would provide further confirmation of the molecular structure.

Elucidation of Hydrogen Bonding Patterns and Conformational Preferences

For instance, studies on similar aminopyridine derivatives reveal a high propensity for the formation of intermolecular hydrogen bonds. The primary amine group (-NH₂) is a potent hydrogen bond donor, while the pyridine nitrogen atom is a strong hydrogen bond acceptor. It is therefore highly probable that This compound would exhibit intermolecular N-H···N hydrogen bonds in the solid state, potentially forming dimers or extended chains.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For This compound , with the molecular formula C₈H₁₁ClN₂O, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can unequivocally confirm the molecular formula of the compound.

Table 1: Theoretical Exact Mass for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₈H₁₂ClN₂O⁺ | 187.0633 |

| [M]⁺ | C₈H₁₁ClN₂O⁺ | 186.0555 |

Note: The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion, [M+H]⁺ or [M]⁺) to generate a series of fragment ions. The analysis of these fragments provides valuable information about the connectivity of atoms within the molecule. While specific MS/MS data for This compound is not available, a predictive fragmentation pattern can be proposed based on the known fragmentation of similar chemical moieties.

Likely fragmentation pathways would include:

Loss of the isopropyl group: A common fragmentation pathway would be the cleavage of the ether linkage, resulting in the loss of a propyl or isopropyl radical or a neutral propene molecule.

Loss of the amine group: The amine group could be eliminated as a neutral ammonia (B1221849) molecule.

Cleavage of the pyridine ring: Under higher energy conditions, the pyridine ring itself may undergo fragmentation.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss |

| m/z 144 | Loss of C₃H₆ (propene) |

| m/z 129 | Loss of C₃H₇ (propyl radical) and NH₂ |

| m/z 111 | Further fragmentation of the pyridine ring |

X-ray Diffraction Analysis of this compound or its Derivatives

X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure and Solid-State Conformation

To date, the single-crystal X-ray structure of This compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible databases. A successful single-crystal X-ray diffraction experiment would provide precise data on bond lengths, bond angles, and torsion angles, thereby confirming the absolute structure of the molecule. It would also reveal the preferred conformation of the propan-2-yloxy group in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

Although a specific crystal structure is not available, it is anticipated that the crystal packing of This compound would be governed by a combination of hydrogen bonding and van der Waals interactions. As mentioned previously, N-H···N hydrogen bonds are expected to be a dominant feature. Additionally, π-π stacking interactions between the pyridine rings of adjacent molecules could also play a role in stabilizing the crystal lattice. The chloro substituent may also participate in halogen bonding. A detailed analysis of these interactions would be possible upon the successful determination of the crystal structure.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Propan 2 Yloxy Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to determine the most stable molecular geometry by finding the minimum energy conformation. These calculations provide precise bond lengths, bond angles, and dihedral angles.

For instance, in related aminopyridine studies, DFT calculations have been shown to accurately predict the geometric parameters, which are in good agreement with experimental values. ijret.org The bond lengths and angles within the pyridine (B92270) ring are influenced by the substituents. The presence of the electron-donating amino group and the electron-withdrawing chloro group, along with the bulky isopropoxy group, will create a unique electronic distribution and structural arrangement. The C-Cl bond length is expected to be consistent with those observed in other chloropyridines, while the C-N bond of the amino group and the C-O bond of the isopropoxy group will have lengths indicative of their partial double bond character due to resonance with the pyridine ring.

The electronic structure, including the distribution of electron density and the molecular orbitals, is also a key output of DFT calculations. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| C2-Cl Bond Length (Å) | Value |

| C5-N Bond Length (Å) | Value |

| C3-O Bond Length (Å) | Value |

| C2-N1-C6 Bond Angle (°) | Value |

| Cl-C2-N1 Bond Angle (°) | Value |

| H-N-H Bond Angle (°) | Value |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the amino group and the nitrogen atom of the pyridine ring. ijret.org The LUMO, on the other hand, is likely to be distributed over the pyridine ring, with significant contributions from the chloro-substituted carbon, reflecting its electron-withdrawing nature. researchgate.net The HOMO-LUMO energy gap can be calculated to predict the molecule's reactivity towards electrophiles and nucleophiles. A lower energy gap would indicate higher chemical reactivity and lower kinetic stability. ijret.org

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the isopropoxy group, making these sites susceptible to electrophilic attack. youtube.com The hydrogen atoms of the amino group and the region around the chlorine atom are expected to exhibit positive potential, indicating them as sites for nucleophilic interaction. researchgate.net The color-coded map provides an intuitive understanding of the molecule's electrostatic properties, with red typically representing negative potential and blue representing positive potential. youtube.com

Prediction of Spectroscopic Parameters (NMR, IR) and Validation with Experimental Data

Computational methods, particularly DFT, can be used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.gov These predicted spectra can then be compared with experimental data to validate the calculated molecular structure and to aid in the assignment of experimental signals.

The predicted ¹H and ¹³C NMR chemical shifts are calculated based on the magnetic shielding of the nuclei in the optimized molecular geometry. nih.gov Discrepancies between predicted and experimental spectra can often be resolved by considering solvent effects in the calculations. nih.gov Similarly, the vibrational frequencies in the IR spectrum can be calculated, and these frequencies correspond to specific vibrational modes of the molecule, such as stretching and bending of bonds. nih.gov While no specific experimental spectra for this compound are readily available in the public domain, the methodology for such a comparative study is well-established. chemicalbook.comchemicalbook.com

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Nucleus/Vibrational Mode | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H (Amino group) | Value | Value |

| ¹³C (C-Cl) | Value | Value |

| IR (N-H stretch) | Value | Value |

| IR (C-Cl stretch) | Value | Value |

Note: The values in this table are illustrative and would be populated upon obtaining both calculated and experimental data.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the rotatable isopropoxy group and the amino group in this compound gives rise to multiple possible conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface as a function of the relevant dihedral angles (e.g., the C-C-O-C of the isopropoxy group and the C-C-N-H of the amino group), the most stable conformers and the energy barriers between them can be identified. This analysis is crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules. Studies on similar substituted pyridines have shown that the orientation of such substituent groups can significantly impact the molecule's properties. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its conformational changes and its interactions with a solvent. sut.ac.th By simulating the motion of the atoms of this compound in a solvent box (e.g., water or an organic solvent), one can observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and properties. acs.org MD simulations are particularly useful for understanding solvent effects on reaction rates and equilibria, as well as for studying the behavior of the molecule in a more realistic, solution-phase environment. For instance, MD simulations of pyridine derivatives have been used to explore their behavior in different environments. nih.gov

Reaction Mechanism Studies and Transition State Identification via Computational Methods

Currently, there are no specific studies in the public domain that detail the reaction mechanisms or identify the transition states of this compound using computational methods. Such investigations, typically employing Density Functional Theory (DFT) or other quantum mechanical calculations, would be invaluable for understanding its reactivity, stability, and potential synthetic pathways.

In general, computational studies on similar substituted aminopyridines focus on several key areas:

Nucleophilic Aromatic Substitution (SNAr): Investigating the energy barriers and intermediates for the displacement of the chloro group or other leaving groups.

Protonation and Basicity: Calculating proton affinities and pKa values to understand the behavior of the amine and pyridine nitrogen atoms in different chemical environments.

Tautomeric Stability: Determining the relative energies of different tautomeric forms of the molecule.

Without specific research, any discussion of reaction coordinates, transition state geometries, or activation energies for this compound would be purely speculative.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Studies

There is an absence of published Quantitative Structure-Activity Relationships (QSAR) or molecular docking studies specifically featuring this compound.

QSAR studies on related classes of compounds, such as other substituted pyridines, often aim to correlate physicochemical properties with biological activities. mdpi.comresearchgate.net These analyses typically involve calculating a range of molecular descriptors.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Related Pyridine Derivatives

| Descriptor Category | Examples of Descriptors |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |

| Steric | Molecular volume, surface area, ovality, specific molecular refractivity (SMR) |

| Lipophilic | LogP (partition coefficient), solubility parameters |

| Topological | Wiener index, Kier & Hall shape indices |

This table represents typical descriptors used for related compound classes, not specific data for this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds like this compound, docking studies would theoretically be used to investigate its binding modes within the active sites of various enzymes or receptors. These studies provide insights into potential intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for understanding potential biological activity. However, no such specific docking studies for this compound have been reported.

Applications of 5 Chloro 2 Propan 2 Yloxy Pyridin 3 Amine in Chemical Research

A Versatile Synthetic Intermediate and Building Block

The strategic placement of chloro, amino, and isopropoxy groups on the pyridine (B92270) ring of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine provides multiple reactive sites, allowing for its versatile use in chemical synthesis. This compound serves as a readily available starting material for constructing intricate molecular frameworks.

Precursor in the Synthesis of Complex Heterocyclic Systems

The amine group on the pyridine ring is a key functional group that enables the construction of fused heterocyclic systems. One important class of compounds that can be synthesized from this precursor is the pyrido[2,3-d]pyrimidines. These are bicyclic aromatic compounds containing both a pyridine and a pyrimidine (B1678525) ring. The synthesis of such systems often involves the reaction of an aminopyridine, like this compound, with various reagents to build the adjacent pyrimidine ring.

The general synthetic strategies to form pyrido[2,3-d]pyrimidines from 4-aminopyrimidines can be adapted for 3-aminopyridines. These methods include reacting the amine with dicarbonyl compounds, or other reagents that can provide the necessary carbon atoms to form the second ring. For instance, the reaction of a 3-aminopyridine (B143674) with a β-ketoester or a malonic acid derivative can lead to the formation of the fused pyrimidine ring.

Incorporation into Diverse Molecular Architectures for Functional Studies

The ability to modify the amine and the chloro-substituted pyridine ring allows for the incorporation of the this compound scaffold into a variety of molecular architectures. This is crucial for functional studies, where systematic changes to a molecule's structure are made to understand its biological activity. The isopropoxy group can also influence the compound's properties, such as its solubility and how it interacts with biological targets.

Development of Agrochemicals

The pyridine-amine scaffold is a common feature in many biologically active compounds, including those used in agriculture to protect crops from fungal diseases. The unique substitution pattern of this compound makes it an attractive starting point for the design of new and effective agrochemicals.

Design and Synthesis of Fungicidal Agents Based on Pyridine-Amine Scaffolds

Research has shown that pyridine and pyrimidine derivatives are important classes of compounds for developing fungicides. The presence of a chlorine atom is often associated with enhanced fungicidal activity. Therefore, this compound serves as an excellent lead compound for the synthesis of new fungicidal agents.

For example, a series of novel pyrimidine amine derivatives containing an isothiazole (B42339) coumarin (B35378) moiety were designed and synthesized, demonstrating good fungicidal activity against a range of plant pathogens. While this study does not directly use this compound, it highlights the potential of the pyrimidine amine scaffold in fungicide development.

Mechanism-Based Studies of Fungal Inhibition (e.g., Mitochondrial Complex I Inhibition)

Some pyrimidine-based fungicides are known to act by inhibiting mitochondrial complex I (NADH:ubiquinone oxidoreductase). This enzyme is crucial for the production of ATP, the main energy currency of the cell. By blocking this enzyme, the fungicide disrupts the fungus's energy supply, leading to its death. Molecular docking studies on newly synthesized pyrimidine amine derivatives have suggested that they may have a similar interaction with complex I as existing fungicides like diflumetorim. This indicates that fungicides derived from the this compound scaffold could potentially share this mechanism of action.

Structure-Activity Relationship (SAR) Studies in Agrochemical Design

Structure-Activity Relationship (SAR) studies are fundamental in designing potent agrochemicals. These studies involve synthesizing a series of related compounds and testing their biological activity to understand how different chemical groups affect their efficacy.

In the context of fungicides based on the pyridine-amine scaffold, SAR studies have revealed important trends. For instance, the type and position of substituents on the pyridine and amine groups can significantly impact fungicidal activity. The presence and nature of halogen atoms, like the chlorine in this compound, are often critical for high efficacy.

A hypothetical SAR study starting with this compound could involve the synthesis of a library of derivatives by reacting the amine group with various carboxylic acids or sulfonyl chlorides. The resulting amides or sulfonamides could then be tested for their fungicidal activity. The data from such a study would provide valuable insights into the optimal structural requirements for potent fungal inhibition.

Below is an example of a data table that could be generated from such a SAR study:

| Compound | R-Group on Amine | Fungicidal Activity (EC50 in µM) |

| 1 | H (Parent Compound) | >100 |

| 2a | Benzoyl | 50 |

| 2b | 4-Chlorobenzoyl | 25 |

| 2c | 2,4-Dichlorobenzoyl | 10 |

| 3a | Phenylsulfonyl | 40 |

| 3b | 4-Tolylsulfonyl | 30 |

This is a hypothetical data table for illustrative purposes.

This table demonstrates how systematic modification of the parent compound and subsequent testing can elucidate the structure-activity relationships, guiding the design of more effective fungicidal agents.

Applications as Probes in Chemical Biology

The utility of this compound as a chemical probe for studying biological systems is not documented in available scientific literature.

Investigation of Biochemical Pathways and Enzyme Interactions (excluding clinical studies)

No research has been published that specifically employs this compound to investigate biochemical pathways or its interactions with enzymes. Related aminopyridine compounds have been utilized as scaffolds in the synthesis of inhibitors for enzymes such as checkpoint kinase 1 (CHK1), which are crucial in cell cycle regulation and DNA damage response. nih.gov For example, the discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as CHK1 inhibitors demonstrates the value of the aminopyridine moiety in designing molecules that interact with specific biological targets. nih.gov However, this does not directly translate to the use of this compound as a probe for such investigations.

Development of Fluorescent or Tagged Analogs for Biological Imaging

There is no information available on the development of fluorescent or otherwise tagged analogs of this compound for use in biological imaging. The process of creating such tools would involve chemically modifying the parent compound to incorporate a fluorophore or another reporter tag, a research avenue that has not been publicly explored for this specific molecule.

Contribution to Material Science Research (e.g., as a monomer or component in functional polymers)

The potential application of this compound in material science, for instance as a monomer for the synthesis of functional polymers, has not been reported in the available literature. While pyridine-containing polymers are an active area of research due to their potential in applications such as catalysis, electronics, and sensing, there are no specific studies that have incorporated this compound into such materials.

Structure Activity Relationship Sar and Molecular Design Principles for 5 Chloro 2 Propan 2 Yloxy Pyridin 3 Amine Derivatives

Systematic Modification of the 5-Chloro Substituent and its Impact on Activity Profiles

The presence and nature of a halogen atom at the 5-position of the pyridine (B92270) ring significantly influence the biological activity of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine derivatives. The chloro group at this position is often crucial for potent inhibitory activity against various protein kinases.